Cryptosporiopsin

Description

Properties

CAS No. |

25707-30-6 |

|---|---|

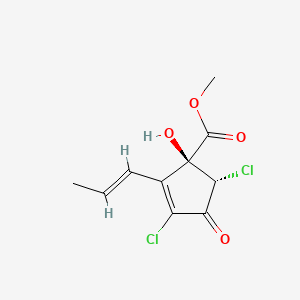

Molecular Formula |

C10H10Cl2O4 |

Molecular Weight |

265.09 g/mol |

IUPAC Name |

methyl (1R,5R)-3,5-dichloro-1-hydroxy-4-oxo-2-[(E)-prop-1-enyl]cyclopent-2-ene-1-carboxylate |

InChI |

InChI=1S/C10H10Cl2O4/c1-3-4-5-6(11)7(13)8(12)10(5,15)9(14)16-2/h3-4,8,15H,1-2H3/b4-3+/t8-,10-/m0/s1 |

InChI Key |

VFXXEEUGYINLKM-PVXSWLFQSA-N |

Isomeric SMILES |

C/C=C/C1=C(C(=O)[C@@H]([C@@]1(C(=O)OC)O)Cl)Cl |

Canonical SMILES |

CC=CC1=C(C(=O)C(C1(C(=O)OC)O)Cl)Cl |

Synonyms |

cryptosporiopsin |

Origin of Product |

United States |

Foundational & Exploratory

Cryptosporiopsin: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chlorinated cyclopentenone, Cryptosporiopsin, with a focus on its discovery, isolation from Phialophora asteris, and its biological activities. This document is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug development.

Introduction

This compound is a chlorine-containing fungal secondary metabolite with notable antifungal properties. First identified from a species of Cryptosporiopsis, the (-)-enantiomer of this compound was subsequently isolated from Phialophora asteris f. sp. helianthi. Its unique cyclopentenone structure and biological activity have made it a subject of interest for its potential applications in agriculture and medicine. This guide details the available scientific knowledge on its isolation, characterization, and mechanism of action.

Discovery and Isolation from Phialophora asteris

Fermentation of Phialophora asteris

The production of this compound is achieved through the fermentation of Phialophora asteris. The fungus is typically cultured in a liquid medium conducive to the production of secondary metabolites.

Experimental Protocol: Representative Fermentation

-

Inoculum Preparation: A pure culture of Phialophora asteris is grown on a solid medium, such as Potato Dextrose Agar (PDA), to generate a sufficient biomass for inoculation.

-

Liquid Culture: A suitable liquid fermentation medium is prepared. A common medium for fungal secondary metabolite production is Potato Dextrose Broth (PDB). The medium is sterilized by autoclaving.

-

Inoculation and Incubation: The liquid medium is inoculated with the fungal culture. The fermentation is carried out in shake flasks to ensure adequate aeration and nutrient distribution. Incubation is typically performed at room temperature (around 25°C) for a period of 2 to 4 weeks, which corresponds to the stationary phase of fungal growth when secondary metabolite production is often maximal.

Extraction of this compound

Following fermentation, the fungal biomass is separated from the culture broth. This compound is then extracted from the culture filtrate using liquid-liquid extraction with an organic solvent.

Experimental Protocol: Extraction

-

Separation: The culture broth is separated from the fungal mycelia by filtration or centrifugation.

-

Solvent Extraction: The culture filtrate is extracted multiple times with an immiscible organic solvent, such as ethyl acetate. The organic phases are combined.

-

Concentration: The combined organic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification of this compound

The crude extract is subjected to chromatographic techniques to isolate pure this compound.

Experimental Protocol: Purification

-

Silica Gel Chromatography: The crude extract is first fractionated using column chromatography on silica gel. A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate) is used to elute the compounds. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative TLC or HPLC: Fractions containing this compound are further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) on a reverse-phase column (e.g., C18) with a suitable solvent system (e.g., methanol-water) to yield the pure compound.

Structural Characterization

The structure of this compound was elucidated using a combination of spectroscopic methods. The key quantitative data for the characterization of this compound are summarized below.

| Parameter | Data |

| Molecular Formula | C₁₀H₁₁ClO₄ |

| Molecular Weight | 234.64 g/mol |

| UV λmax (EtOH) | 275 nm |

| ¹H NMR (CDCl₃, δ) | Data not available in accessible literature |

| ¹³C NMR (CDCl₃, δ) | Data not available in accessible literature |

| Mass Spectrometry | Data not available in accessible literature |

| Infrared (IR) | Data not available in accessible literature |

Biological Activity and Mechanism of Action

This compound exhibits significant antifungal activity. Notably, it has been shown to be particularly effective against the plant pathogen Sclerotinia sclerotiorum[1].

While the precise signaling pathways in fungi affected by this compound have not been fully elucidated, studies on its effects in other systems and the activity of related compounds provide insights into its potential mechanisms of action.

In studies with mammalian L-cells, this compound was found to inhibit the nucleoplasmic RNA polymerase II, which is responsible for the synthesis of mRNA. This inhibition was accompanied by a disruption in the cellular nucleotide pools, particularly a decrease in ATP production. This suggests that this compound may interfere with fundamental cellular processes related to transcription and energy metabolism.

The cyclopentenone ring system present in this compound is a reactive moiety. It is known that cyclopentenones can act as Michael acceptors, allowing them to form covalent bonds with nucleophilic residues in proteins, such as cysteine. This covalent modification can lead to enzyme inhibition. It has been proposed that the antifungal activity of some cyclopentenones may be due to the inhibition of chitin synthase, a key enzyme in fungal cell wall biosynthesis. Another potential mechanism is the perturbation of the fungal cell membrane, leading to increased permeability and leakage of cellular contents.

Visualizing the Isolation Workflow and Proposed Mechanism

Caption: Workflow for the isolation of this compound from Phialophora asteris.

Caption: Proposed mechanism of action of this compound on a fungal cell.

Conclusion and Future Perspectives

This compound, a chlorinated cyclopentenone from Phialophora asteris, demonstrates significant antifungal activity. While its discovery and initial characterization have been established, this technical guide highlights the need for more detailed, publicly accessible data regarding its isolation and full spectroscopic characterization. Further research into its specific fungal targets and signaling pathways will be crucial for understanding its full potential as a lead compound for the development of new antifungal agents. The insights into its mechanism of action in mammalian cells also warrant further investigation to assess its selectivity and potential therapeutic applications.

References

Cryptosporiopsin: A Technical Guide to its Fungitoxic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptosporiopsin is a chlorinated cyclopentenone, a class of natural products recognized for their diverse biological activities. First isolated from the fungus Phialophora asteris f. sp. helianthi, this compound has demonstrated notable fungitoxic properties, positioning it as a molecule of interest for the development of novel antifungal agents.[1] This technical guide provides a comprehensive overview of the characterization of this compound as a fungitoxic metabolite, including available quantitative data, detailed experimental protocols for its assessment, and an exploration of its potential mechanism of action. Due to the limited specific data available for this compound, this guide also incorporates information from closely related halogenated cyclopentenones to provide a broader context for its potential activity and mechanism.

Fungitoxic Activity of this compound and Related Compounds

Table 1: Minimum Inhibitory Concentrations (MICs) of Halogenated Cyclopentenones Against Phytopathogenic Fungi

| Compound | Uromyces viciae-fabae (MIC μg/mL) | Pythium dissimile (MIC μg/mL) | Gibberella zeae (MIC μg/mL) | Aspergillus niger (MIC μg/mL) | Sclerotinia sclerotiorum (MIC μg/mL) |

| Bicolorin A | >50 | 12.5 | 25 | 50 | 25 |

| Bicolorin B | >50 | 6.2 | 12.5 | 50 | 12.5 |

| Bicolorin C | >50 | 25 | 50 | >50 | 50 |

| Bicolorin D | >50 | 8.5 | 10.2 | >50 | 9.8 |

| Bicolorin E | >50 | 15.6 | 25 | >50 | 25 |

| Cycloheximide (Positive Control) | 10.5 | 8.6 | 11.2 | >50 | 13.4 |

Data for Bicolorins A-E and Cycloheximide are from a study on halogenated cyclopentenones from the endophytic fungus Saccharicola bicolor.[2]

Experimental Protocols

The following sections detail the methodologies that are typically employed to characterize the fungitoxic properties of natural products like this compound.

Fungal Strains and Culture Conditions

-

Fungal Isolates: A panel of relevant fungal species, including phytopathogens like Sclerotinia sclerotiorum, Botrytis cinerea, and Fusarium oxysporum, as well as opportunistic human pathogens such as Candida albicans and Aspergillus fumigatus, should be used.

-

Culture Media: Fungi are typically maintained on a nutrient-rich solid medium such as Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA). For liquid cultures and susceptibility testing, a broth medium like Potato Dextrose Broth (PDB) or RPMI-1640 is used.

-

Incubation: Cultures are incubated at an optimal temperature for each fungal species, typically ranging from 25°C to 37°C, for a duration sufficient to achieve adequate growth or spore production.

Antifungal Susceptibility Testing: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Inoculum Preparation: A standardized suspension of fungal spores or cells is prepared in sterile saline or broth. The final concentration of the inoculum is adjusted spectrophotometrically to a defined concentration (e.g., 1 x 10^5 to 5 x 10^5 CFU/mL).

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). A series of twofold dilutions of the compound are then prepared in the broth medium in a 96-well microtiter plate.

-

Incubation: The fungal inoculum is added to each well of the microtiter plate containing the serially diluted compound. The plate is incubated under appropriate conditions for 24 to 72 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

Spore Germination Assay

This assay assesses the effect of the compound on the germination of fungal spores.

-

Spore Suspension: A suspension of fungal spores is prepared and diluted to a concentration of approximately 1 x 10^6 spores/mL.

-

Treatment: The spore suspension is incubated with various concentrations of this compound in a nutrient broth at an appropriate temperature.

-

Microscopic Examination: At regular intervals, aliquots of the suspension are examined under a microscope to determine the percentage of germinated spores. A spore is considered germinated if the germ tube is at least twice the length of the spore.

-

Data Analysis: The percentage of spore germination inhibition is calculated for each concentration of the compound relative to a solvent control.

Proposed Mechanism of Action

The precise molecular mechanism of action for this compound has not been definitively elucidated. However, based on the chemical nature of cyclopentenones and studies on analogous compounds, a primary mode of action is likely the disruption of fungal cell membrane integrity.

Studies on synthetic mimics of naturally occurring cyclopentenones have shown that these molecules can induce electrolyte leakage from fungal cells, which is a strong indicator of membrane perturbation.[3] This disruption could be due to the interaction of the hydrophobic cyclopentenone ring with the lipid bilayer of the fungal membrane.

A proposed signaling pathway that could be triggered by this compound-induced membrane stress is outlined below.

Caption: Proposed signaling pathway of this compound's fungitoxic action.

Experimental Workflow for Characterization

The systematic characterization of a novel antifungal compound like this compound follows a structured workflow to determine its activity, spectrum, and potential mechanism.

Caption: Experimental workflow for characterizing this compound.

Conclusion

This compound, a chlorinated cyclopentenone, represents a promising scaffold for the development of new antifungal agents. While specific data on its fungitoxic properties are limited, the activity of related compounds suggests a potent and broad-spectrum potential. The likely mechanism of action, involving the disruption of the fungal cell membrane, offers a target that is distinct from many currently used antifungals. Further research, following the outlined experimental workflows, is crucial to fully elucidate the therapeutic potential of this compound and its derivatives. This includes a more comprehensive evaluation of its antifungal spectrum, a detailed investigation into its molecular mechanism of action, and an assessment of its in vivo efficacy and safety profile.

References

- 1. Isolation of (-)-cryptosporiospin, a chlorinated cyclopentenone fungitoxic metabolite from Phialophora asteris f. sp. helianthi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antifungal Halogenated Cyclopentenones from the Endophytic Fungus Saccharicola bicolor of Bergenia purpurascens by the One Strain-Many Compounds Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic molecular mimics of naturally occurring cyclopentenones exhibit antifungal activity towards pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Cryptosporiopsin and its Producing Fungal Endophytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endophytic fungi, microorganisms that reside within the tissues of living plants without causing any apparent disease, represent a vast and largely untapped reservoir of novel bioactive secondary metabolites.[1] These compounds, forged through a complex history of co-evolution with their plant hosts, exhibit a remarkable diversity of chemical structures and biological activities, making them a compelling source for the discovery of new therapeutic agents. Among the myriad of metabolites produced by these fungi, Cryptosporiopsin, a chlorinated cyclopentenone, has emerged as a compound of interest due to its potent antifungal properties.

This technical guide provides a comprehensive overview of this compound, consolidating the available scientific knowledge on its producing fungal endophytes, proposed biosynthesis, biological activities, and the experimental methodologies crucial for its study. The information is intended to serve as a foundational resource for researchers in natural product chemistry, mycology, and drug development, facilitating further investigation into the therapeutic potential of this unique fungal metabolite.

The Producing Organism: Cryptosporiopsis sp.

This compound is produced by certain species of endophytic fungi belonging to the genus Cryptosporiopsis. These fungi are typically isolated from the internal tissues of various plant species. The isolation and identification of this compound-producing strains are the critical first steps in the research and development pipeline.

Isolation and Identification Protocol

A generalized workflow for the isolation and identification of Cryptosporiopsis sp. is outlined below.

Caption: Workflow for Isolation and Identification.

Methodology:

-

Sample Collection: Healthy plant tissues (leaves, stems, or roots) are collected from the host plant.

-

Surface Sterilization: To eliminate epiphytic microorganisms, the plant material is surface-sterilized. A common procedure involves sequential immersion in 70% ethanol, sodium hypochlorite solution (1-5%), and sterile distilled water.

-

Plating: The sterilized plant segments are aseptically placed on a suitable culture medium, such as Potato Dextrose Agar (PDA), amended with antibiotics to suppress bacterial growth.

-

Incubation: The plates are incubated at a controlled temperature (typically 25-28°C) for several weeks, allowing the endophytic fungi to grow out from the plant tissues.

-

Isolation and Pure Culture: Fungal hyphae emerging from the plant tissues are sub-cultured onto fresh PDA plates to obtain pure isolates.

-

Morphological and Molecular Identification: The pure fungal isolates are identified based on their macroscopic (colony morphology, pigmentation) and microscopic (spore and hyphal structures) characteristics. Definitive identification is achieved through molecular techniques, primarily by sequencing the Internal Transcribed Spacer (ITS) region of the ribosomal DNA.

Biosynthesis of this compound

This compound is a polyketide, a class of secondary metabolites synthesized by a series of Claisen-like condensations of acetyl-CoA and malonyl-CoA or methylmalonyl-CoA. The biosynthesis of such compounds is orchestrated by large, multifunctional enzymes known as polyketide synthases (PKSs). While the specific gene cluster and enzymatic steps for this compound biosynthesis have not been fully elucidated, a putative pathway can be proposed based on the biosynthesis of structurally related fungal polyketides.

Caption: Proposed Biosynthesis of this compound.

The proposed pathway involves:

-

Polyketide Chain Assembly: A Type I PKS catalyzes the iterative condensation of acetate and malonate units to form a linear polyketide chain.

-

Cyclization and Aromatization: The unstable polyketide intermediate undergoes a series of cyclization and aromatization reactions to form a stable cyclopentenone core structure.

-

Tailoring Modifications: The core structure is further modified by a series of "tailoring" enzymes, which may include halogenases (for chlorination), oxidases, and reductases, to yield the final this compound molecule.

Biological Activity of this compound

This compound has been reported to exhibit significant biological activities, primarily as an antifungal agent. Quantitative assessment of its potency is typically determined through in vitro assays to measure its Minimum Inhibitory Concentration (MIC) against various fungal pathogens and its half-maximal inhibitory concentration (IC50) against mammalian cell lines to assess cytotoxicity.

Antifungal Activity

The antifungal activity of this compound is evaluated by determining the MIC, which is the lowest concentration of the compound that inhibits the visible growth of a microorganism after overnight incubation.

| Fungal Species | MIC (µg/mL) | Reference |

| Candida albicans | Data not available | |

| Aspergillus fumigatus | Data not available | |

| Cryptococcus neoformans | Data not available | |

| Trichophyton rubrum | Data not available | |

| Note: Specific MIC values for this compound against a comprehensive panel of fungal pathogens are not readily available in the public literature. The table serves as a template for future studies. |

Cytotoxic Activity

The cytotoxicity of this compound is assessed to determine its potential toxicity to mammalian cells, which is a critical parameter in drug development. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

| Cell Line | IC50 (µM) | Reference |

| HeLa (Cervical Cancer) | Data not available | |

| HepG2 (Liver Cancer) | Data not available | |

| MCF-7 (Breast Cancer) | Data not available | |

| VERO (Normal Kidney Cells) | Data not available | |

| Note: Specific IC50 values for this compound against a panel of cancer and normal cell lines are not readily available in the public literature. The table serves as a template for future studies. |

Experimental Protocols

Fermentation and Extraction of this compound

The production of this compound can be achieved through submerged fermentation of the producing Cryptosporiopsis sp. followed by solvent extraction and chromatographic purification.

Caption: Fermentation and Purification Workflow.

Methodology:

-

Inoculum Preparation: A seed culture of the Cryptosporiopsis sp. is prepared by inoculating a suitable liquid medium (e.g., Potato Dextrose Broth) and incubating it on a rotary shaker.

-

Submerged Fermentation: The seed culture is used to inoculate a larger volume of production medium. The fermentation is carried out under optimized conditions of temperature, pH, and aeration to maximize the yield of this compound.

-

Extraction: After the fermentation period, the culture broth is separated from the mycelia by filtration. The filtrate is then extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites. The organic solvent is evaporated to yield a crude extract.

-

Purification: The crude extract is subjected to chromatographic techniques, such as column chromatography over silica gel or Sephadex, followed by High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

Antifungal Susceptibility Testing (Broth Microdilution)

-

Inoculum Preparation: A standardized suspension of the fungal test organism is prepared.

-

Serial Dilution: The purified this compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The plate is incubated under appropriate conditions for the test organism.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that shows no visible growth.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: The target mammalian cells are seeded into a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of purified this compound.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

-

IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Hypothetical Signaling Pathway Affected by this compound

The precise molecular mechanism of action of this compound is yet to be determined. However, as an antifungal agent, it is plausible that it targets key cellular processes or signaling pathways essential for fungal viability. One such critical pathway in fungi is the Cell Wall Integrity (CWI) pathway, which is crucial for maintaining cellular shape and protecting against environmental stress.

Caption: Hypothetical Inhibition of the CWI Pathway.

In this hypothetical model, this compound could act by inducing cell wall stress or by directly inhibiting a key component of the CWI pathway. This disruption would prevent the fungus from properly repairing its cell wall, leading to cell lysis and death. Further research, including transcriptomic and proteomic studies, is required to validate this or other potential mechanisms of action.

Conclusion

This compound, a chlorinated polyketide from the endophytic fungus Cryptosporiopsis sp., represents a promising lead compound for the development of new antifungal agents. This guide has synthesized the current knowledge on its producing organism, proposed biosynthesis, and biological activities, alongside detailed experimental protocols for its study. While there are significant gaps in the publicly available data, particularly concerning its quantitative biological activity and precise mechanism of action, the information presented herein provides a solid framework for future research endeavors. The continued exploration of this compound and other metabolites from endophytic fungi holds significant promise for addressing the pressing global challenge of antimicrobial resistance.

References

The Enigmatic Pathway to Chlorinated Cyclopentenones: A Technical Guide to Their Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of chlorinated cyclopentenone compounds, a class of fungal secondary metabolites with intriguing chemical structures and potential biological activities. While the complete enzymatic cascade for many of these molecules is still under investigation, this document synthesizes current knowledge, focusing on the putative pathway of cryptosporiopsinol from Periconia macrospinosa. This guide details the key enzymatic steps, from polyketide backbone formation to chlorination and a characteristic ring contraction. It also provides comprehensive experimental protocols for researchers aiming to elucidate and engineer these pathways.

The Core Pathway: A Putative Blueprint for Cryptosporiopsinol Biosynthesis

The biosynthesis of chlorinated cyclopentenones is hypothesized to originate from a polyketide precursor, which undergoes a series of enzymatic modifications including chlorination and a key ring contraction. The proposed pathway for cryptosporiopsinol serves as a prime example of this intricate biochemical process. Isotopic labeling studies have confirmed that the cyclopentenone ring of cryptosporiopsinol is formed via the ring contraction of a dichlorinated dihydroisocoumarin precursor[1][2].

The pathway is thought to be initiated by a non-reducing polyketide synthase (NR-PKS), typical for the biosynthesis of fungal aromatic compounds. This is followed by the action of a flavin-dependent halogenase, which installs the chlorine atoms. A crucial and less understood step is the enzymatic ring contraction, likely catalyzed by an oxygenase, which transforms the six-membered ring of the isocoumarin precursor into the five-membered cyclopentenone core.

Below is a diagram illustrating the putative biosynthetic pathway of cryptosporiopsinol.

Caption: Putative biosynthetic pathway of cryptosporiopsinol.

Quantitative Data from Analogous Systems

While specific kinetic data for the enzymes in the cryptosporiopsinol pathway are not yet available, the following table presents representative kinetic parameters for characterized fungal flavin-dependent halogenases acting on various aromatic substrates. This data provides a baseline for the expected enzymatic efficiency.

| Enzyme | Substrate | Km (µM) | kcat (min-1) | Halide Ion | Source |

| PrnA | L-Tryptophan | 14.4 ± 1.2 | 1.66 ± 0.02 | Cl⁻ | [3] |

| RebH | L-Tryptophan | - | - | Cl⁻ | [4] |

| BorH | L-Tryptophan | - | - | Cl⁻ | [3] |

| AbeH | L-Tryptophan | - | - | Cl⁻ | [3] |

Note: Kinetic data for many fungal halogenases are determined through endpoint assays rather than full steady-state analysis, hence the missing values.

Experimental Protocols for Pathway Elucidation and Characterization

This section provides detailed methodologies for the key experiments required to identify and characterize the biosynthetic gene cluster (BGC) for chlorinated cyclopentenones.

Bioinformatic Identification of the Candidate BGC

A logical workflow for identifying a candidate BGC for a chlorinated cyclopentenone like cryptosporiopsinol in a sequenced fungal genome is outlined below.

Caption: Workflow for bioinformatic identification of a candidate BGC.

Protocol:

-

Obtain Genome Sequence: Download the genome sequence of Periconia macrospinosa from a public database such as NCBI[5].

-

BGC Prediction: Submit the genome sequence to the antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) web server or standalone version[6][7].

-

Filter Results: Analyze the antiSMASH output and filter for predicted BGCs that contain a gene encoding a non-reducing polyketide synthase (NR-PKS).

-

Identify Key Tailoring Enzymes: Within the filtered BGCs, search for genes encoding a flavin-dependent halogenase. The presence of both an NR-PKS and a halogenase in close proximity is a strong indicator of a BGC for a chlorinated polyketide.

-

Candidate Selection: Prioritize BGCs that also contain genes for other plausible tailoring enzymes, such as oxidoreductases (which could be involved in the ring contraction), methyltransferases, and transporters.

-

Homology Analysis: Perform BLASTp analysis of the protein sequences of the candidate genes against the NCBI non-redundant protein database to infer their putative functions based on homology to characterized enzymes.

Gene Knockout via CRISPR/Cas9 to Confirm BGC Involvement

Protocol:

This protocol is adapted for filamentous fungi and aims to delete the core PKS gene to abolish the production of the chlorinated cyclopentenone.

-

Design sgRNAs: Design two single-guide RNAs (sgRNAs) targeting the 5' and 3' ends of the PKS gene using a CRISPR design tool.

-

Assemble RNP Complexes: In vitro, assemble ribonucleoprotein (RNP) complexes by incubating the purified Cas9 protein with the two synthesized sgRNAs.

-

Protoplast Preparation: Grow Periconia macrospinosa in liquid culture and harvest the mycelia. Generate protoplasts by enzymatic digestion of the fungal cell wall using a mixture of enzymes like lysing enzymes from Trichoderma harzianum and driselase.

-

Transformation: Transform the fungal protoplasts with the pre-assembled Cas9 RNPs using a PEG-calcium chloride-mediated method[8].

-

Regeneration and Screening: Regenerate the transformed protoplasts on an appropriate medium. Screen the resulting colonies by PCR using primers flanking the target PKS gene to identify deletion mutants.

-

Metabolite Analysis: Cultivate the wild-type and knockout strains under producing conditions. Extract the secondary metabolites from the culture broth and mycelia using ethyl acetate. Analyze the extracts by HPLC-MS to confirm the abolishment of cryptosporiopsinol production in the knockout strain[9][10].

Heterologous Expression of the PKS and Halogenase

Protocol:

This protocol describes the heterologous expression of the candidate PKS and halogenase genes in a model fungal host like Aspergillus nidulans[11][12][13][14].

-

Gene Amplification and Cloning: Amplify the full-length cDNAs of the PKS and halogenase genes from Periconia macrospinosa mRNA. Clone the genes into a fungal expression vector under the control of an inducible promoter (e.g., alcA promoter).

-

Host Transformation: Transform the expression constructs into an Aspergillus nidulans protoplast host strain.

-

Expression and Product Analysis: Grow the transformants in a medium that induces gene expression. After a suitable incubation period, extract the metabolites and analyze by HPLC-MS to detect the production of the expected polyketide and its chlorinated derivatives.

In Vitro Enzymatic Assay for the Flavin-Dependent Halogenase

Protocol:

This assay is designed to confirm the chlorinating activity of the candidate halogenase on the dihydroisocoumarin intermediate[3][4][15].

-

Protein Expression and Purification: Express the halogenase gene in E. coli as a His-tagged fusion protein and purify it using nickel-NTA affinity chromatography.

-

Substrate Synthesis: Chemically synthesize the putative substrate, the unchlorinated dihydroisocoumarin intermediate.

-

Enzyme Assay: Set up the reaction mixture containing:

-

Reaction and Analysis: Incubate the reaction at 30°C for several hours. Quench the reaction with methanol and analyze the products by HPLC-MS, looking for the mass corresponding to the mono- and di-chlorinated products.

Logical Relationships in Biosynthetic Pathway Elucidation

The elucidation of a biosynthetic pathway is a multi-faceted process where different experimental approaches provide complementary information. The following diagram illustrates the logical flow and interdependence of these techniques.

Caption: Interconnectivity of experimental approaches in pathway elucidation.

Conclusion

The biosynthesis of chlorinated cyclopentenones represents a fascinating example of fungal metabolic ingenuity, involving a complex interplay of polyketide synthesis, enzymatic halogenation, and a remarkable ring contraction. While the complete picture is still emerging, the combination of genome mining, genetic manipulation, and in vitro biochemistry, as outlined in this guide, provides a robust framework for fully elucidating these pathways. A deeper understanding of these biosynthetic routes will not only expand our knowledge of natural product chemistry but also pave the way for the bioengineering of novel compounds with potential applications in medicine and agriculture.

References

- 1. Biosynthesis of metabolites of Periconia macrospinosa from [1-13C]-, [2-13C]-, and [1,2-13C]-acetate | Semantic Scholar [semanticscholar.org]

- 2. Biosynthesis of metabolites of Periconia macrospinosa from [1-13C]-, [2-13C]-, and [1,2-13C]-acetate - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Steady-state kinetic analysis of halogenase-supporting flavin reductases BorF and AbeF reveals different kinetic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Whole-genome sequence of Periconia sp. strain TS-2, an ascomycete fungus isolated from a freshwater outflow and capable of Mn(II) oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computational advances in biosynthetic gene cluster discovery and prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Concomitant knockout of target and transporter genes in filamentous fungi by genome co‐editing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeted discovery of polyketides with antioxidant activity through integrated omics and cocultivation strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Polyketides Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]

- 11. Biosynthesis of Polyketides in Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Heterologous expression of a single fungal HR-PKS leads to the formation of diverse 2-alkenyl-tetrahydropyrans in model fungi - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

Initial Screening of Cryptosporiopsin's Antifungal Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptosporiopsin, a chlorinated cyclic peptide, has been identified as a promising natural product with potential antifungal properties. Isolated from fungi of the genus Cryptosporiopsis, this secondary metabolite has demonstrated inhibitory effects against a variety of fungal species. This technical guide provides a comprehensive overview of the initial screening of this compound's antifungal activity, including available quantitative data, detailed experimental protocols for susceptibility testing, and an exploration of potential fungal signaling pathways that may be targeted. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel antifungal agents.

Quantitative Antifungal Activity Data

The currently available data on the antifungal activity of this compound and its analogues is limited but indicates a potential for broad-spectrum efficacy. The following table summarizes the known inhibitory concentrations against various fungal species. It is important to note that much of the publicly available data refers to related compounds isolated from the same genus or describes activity in terms of effective concentration (EC) for specific life stages (e.g., zoospores) rather than the standard Minimum Inhibitory Concentration (MIC).

| Compound | Fungal Species | Activity Type | Concentration (µg/mL) |

| (-)-Cryptosporiopsin | Sclerotinia sclerotiorum | Growth Inhibition | Data not specified[1] |

| This compound A | Plasmopara viticola (zoospores) | Motility Inhibition & Lysis | 10 - 25[2] |

| This compound A | Pythium ultimum | Mycelial Growth Inhibition | Data not specified[2] |

| This compound A | Aphanomyces cochlioides | Mycelial Growth Inhibition | Data not specified[2] |

| This compound A | Rhizoctonia solani | Mycelial Growth Inhibition | Data not specified[2] |

Experimental Protocols

A standardized approach to determining the antifungal activity of novel natural products like this compound is crucial for reproducible and comparable results. The following is a detailed methodology for a broth microdilution assay, adapted from established protocols such as those from the Clinical and Laboratory Standards Institute (CLSI) and modified for natural product screening.[3][4]

Protocol: Broth Microdilution Antifungal Susceptibility Assay

1. Preparation of Fungal Inoculum:

-

Fungal isolates are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar for molds, Sabouraud Dextrose Agar for yeasts) and incubated under optimal conditions to ensure sufficient growth.

-

For filamentous fungi, spores are harvested by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80), followed by gentle scraping. The resulting suspension is filtered to remove hyphal fragments.

-

For yeasts, colonies are suspended directly into sterile saline.

-

The fungal suspension is adjusted spectrophotometrically to a defined concentration, typically 0.5 McFarland standard, which is then further diluted in the test medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL in the microplate wells.

2. Preparation of this compound and Control Drugs:

-

A stock solution of purified this compound is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration.

-

Serial two-fold dilutions of this compound are prepared in the test medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS) in a 96-well microtiter plate. The final concentration range should be selected to cover a broad spectrum of potential activity.

-

Control wells are included: a positive control with a known antifungal agent (e.g., Amphotericin B, Fluconazole), a negative control containing only the test medium and fungal inoculum, and a sterility control with medium alone. Solvent controls (containing the same concentration of DMSO as the highest this compound concentration wells) are also necessary to rule out any inhibitory effects of the solvent.

3. Inoculation and Incubation:

-

The prepared fungal inoculum is added to each well of the microtiter plate, with the exception of the sterility control wells.

-

The plates are incubated at a suitable temperature (e.g., 35°C) for a specified period, typically 24 to 72 hours, depending on the growth rate of the fungal species.

4. Determination of Minimum Inhibitory Concentration (MIC):

-

The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the growth control well.

-

For a more quantitative and objective endpoint, a colorimetric indicator such as resazurin can be added to the wells after the incubation period.[5] A color change (e.g., from blue to pink) indicates cell viability, and the MIC is the lowest concentration where no color change is observed. Alternatively, the optical density at a specific wavelength can be measured using a microplate reader.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Potential Fungal Signaling Pathway Target

While the specific mechanism of action for this compound is not yet elucidated, several key signaling pathways in fungi are known targets for antifungal drugs and represent plausible areas for investigation. The High Osmolarity Glycerol (HOG) pathway, a Mitogen-Activated Protein Kinase (MAPK) cascade, is crucial for fungal stress response and virulence and is absent in mammals, making it an attractive target.[6]

Caption: The HOG pathway, a potential target for this compound's antifungal action.

Conclusion

The initial findings on the antifungal activity of this compound are encouraging and warrant further investigation. This guide provides a framework for the systematic screening of this promising natural product. The provided experimental protocol offers a standardized method for determining its antifungal potency. Furthermore, the exploration of potential mechanisms of action, such as the inhibition of critical signaling pathways like the HOG pathway, will be essential in elucidating its mode of action and advancing its development as a potential therapeutic agent. Future research should focus on obtaining purified this compound to determine precise MIC values against a broader panel of clinically relevant fungi and to investigate its specific molecular targets within the fungal cell.

References

- 1. Isolation of (-)-cryptosporiospin, a chlorinated cyclopentenone fungitoxic metabolite from Phialophora asteris f. sp. helianthi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Colorimetric broth microdilution method for the antifungal screening of plant extracts against yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptosporiopsin, a chlorinated cyclopentenone, and its related compounds represent a class of fungal secondary metabolites with significant biological activities, including antifungal properties. This technical guide provides a comprehensive overview of the natural sources of these compounds, focusing on the producing organisms, their cultivation, and the extraction and quantification of these valuable metabolites. Detailed experimental protocols, quantitative data, and a visualization of the production workflow are presented to facilitate further research and development in the fields of natural product chemistry and drug discovery.

Natural Sources of this compound and Its Analogs

The primary producers of this compound and its structural relatives are endophytic and saprophytic fungi, predominantly belonging to the genera Cryptosporiopsis and its teleomorph, Pezicula. These fungi are often found in association with a variety of plant hosts.

Fungal Producers

-

Cryptosporiopsis and Pezicula Species: The genus Pezicula is a well-documented source of bioactive secondary metabolites. The anamorph of Pezicula is Cryptosporiopsis, and species within this complex are known to produce a diverse array of compounds. Notably, an endophytic fungus identified as Pezicula cf. ericae has been shown to produce a series of this compound-related compounds known as cryptosporioptides A-C .[1] These compounds share a similar structural backbone with this compound and exhibit biological activity. Various Pezicula species are known to be endophytes, phytopathogens, or saprobes, and their capacity to produce antimicrobial compounds is a subject of ongoing research.

-

Phialophora asteris f. sp. helianthi` : Another significant natural source of this compound is the fungus Phialophora asteris f. sp. helianthi. This organism has been identified as a producer of the (-)-enantiomer of this compound, a chlorinated cyclopentenone with fungitoxic properties.[2]

Host Plants and Ecological Niche

The fungal producers of this compound and its analogs are often isolated from various plant tissues as endophytes. For instance, Pezicula cf. ericae was isolated from the shoot tissues of Viburnum tinus. The endophytic lifestyle of these fungi suggests a potential role for these secondary metabolites in the host-fungus interaction, possibly as a defense mechanism against pathogens.

Quantitative Data on Production

The yield of this compound and related compounds from fungal cultures can vary significantly depending on the producing strain, culture conditions, and extraction methods. The following table summarizes the available quantitative data from the literature.

| Compound | Producing Organism | Culture Method | Yield | Reference |

| (-)-Cryptosporiopsin | Phialophora asteris f. sp. helianthi | Not Specified | Data not available in reviewed literature | [2] |

| Cryptosporioptide A | Pezicula cf. ericae | Liquid Culture | ~4.3 mg/L | [1] |

| Cryptosporioptide B | Pezicula cf. ericae | Liquid Culture | ~3.6 mg/L | [1] |

| Cryptosporioptide C | Pezicula cf. ericae | Liquid Culture | ~2.2 mg/L | [1] |

Note: The yields for cryptosporioptides were calculated based on the reported isolated mass from a 1-liter culture volume.

Experimental Protocols

This section provides detailed methodologies for the cultivation of producing fungi and the extraction and purification of this compound-related compounds, based on published studies.

Fungal Cultivation

3.1.1. Submerged Fermentation Protocol for Pezicula cf. ericae`

This protocol is adapted from the methodology used for the production of cryptosporioptides.[1]

-

Inoculum Preparation:

-

Grow the fungal strain on Yeast-Malt (YM) agar plates (1% malt extract, 0.4% yeast extract, 0.4% glucose, 1.5% agar) at 22°C for 7-10 days.

-

Aseptically transfer small agar plugs of mycelium into 250 mL Erlenmeyer flasks containing 100 mL of YM broth.

-

Incubate the seed cultures at 22°C on a rotary shaker at 120 rpm for 7 days.

-

-

Production Culture:

-

Inoculate 1 L baffled flasks containing 400 mL of YM broth with the seed culture (5% v/v).

-

Incubate the production cultures at 22°C on a rotary shaker at 120 rpm for 14-21 days.

-

3.1.2. Solid-State Fermentation (SSF) for Pezicula Species

While a specific SSF protocol for this compound production is not detailed in the reviewed literature, a general methodology for secondary metabolite production in Pezicula can be adapted.

-

Substrate Preparation:

-

Use a solid substrate such as rice or a mixture of grains.

-

Moisten the substrate with a nutrient solution (e.g., Czapek-Dox) to a moisture content of 50-60%.

-

Sterilize the substrate by autoclaving.

-

-

Inoculation and Incubation:

-

Inoculate the sterilized substrate with a spore suspension or mycelial slurry of the Pezicula strain.

-

Incubate the culture in a controlled environment at 22-25°C for 21-28 days.

-

Extraction and Purification

The following protocol is a general guide for the extraction and purification of this compound and its analogs from fungal cultures.

-

Extraction:

-

From Liquid Culture: Separate the mycelium from the culture broth by filtration. Extract the culture filtrate with an equal volume of ethyl acetate three times. Combine the organic extracts and evaporate the solvent under reduced pressure. Extract the mycelial mass with methanol or acetone, followed by evaporation of the solvent and partitioning between water and ethyl acetate.

-

From Solid-State Culture: Dry the fermented substrate at a low temperature (e.g., 40°C) and grind it into a fine powder. Extract the powder with a suitable organic solvent (e.g., ethyl acetate, methanol, or a mixture thereof) using maceration or Soxhlet extraction.

-

-

Purification:

-

Initial Fractionation: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate to separate fractions based on polarity.

-

Further Purification: Purify the fractions containing the target compounds using preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and signaling pathways affected by this compound and its related compounds in target organisms are not yet well-elucidated in the available scientific literature. However, the fungitoxic activity of this compound suggests that it likely interferes with essential cellular processes in susceptible fungi.

General antifungal mechanisms often involve the disruption of cell membrane integrity, inhibition of cell wall synthesis, or interference with key enzymatic pathways. Fungal signaling pathways that are common targets for antifungal agents include the MAPK (Mitogen-Activated Protein Kinase) cascades and the cAMP-PKA (cyclic Adenosine Monophosphate - Protein Kinase A) pathway , which regulate crucial processes like cell growth, morphogenesis, and stress response.

Further research is required to determine if this compound's mode of action involves the modulation of these or other signaling pathways. A study on the taxane-producing endophytic fungus Cryptosporiopsis tarraconensis indicated the involvement of signaling molecules like hydrogen peroxide (H₂O₂) and nitric oxide (NO) in the regulation of its own secondary metabolism, highlighting the complex signaling networks within these fungi.[3]

Visualizations

Experimental Workflow for Cryptosporioptide Production

The following diagram illustrates the general workflow for the production, extraction, and purification of cryptosporioptides from Pezicula cf. ericae.

Conclusion

This compound and its analogs are promising bioactive compounds naturally produced by a specific group of fungi. This guide has provided a detailed overview of their natural sources, with a focus on Pezicula and Phialophora species. The provided quantitative data, though limited, offers a baseline for production expectations. The detailed experimental protocols for fungal cultivation and compound extraction and purification serve as a practical resource for researchers. A significant knowledge gap remains concerning the specific signaling pathways modulated by these compounds. Future research should prioritize elucidating their mechanism of action to fully realize their potential in drug development and other biotechnological applications.

References

- 1. Bioactive Compounds from an Endophytic Pezicula sp. Showing Antagonistic Effects against the Ash Dieback Pathogen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation of (-)-cryptosporiospin, a chlorinated cyclopentenone fungitoxic metabolite from Phialophora asteris f. sp. helianthi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Developed network between taxoid and phenylpropanoid pathways in Cryptosporiopsis tarraconensis, taxan-producing endophytic fungus by Debiased Sparse Partial Correlation (DSPC) algorithm | PLOS One [journals.plos.org]

Spectroscopic Data Analysis of Cryptosporiopsin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for Cryptosporiopsin, a chlorine-containing antifungal agent isolated from Cryptosporiopsis sp. The following sections detail the key spectroscopic data that were instrumental in its structure elucidation and provide comprehensive experimental protocols for the analytical techniques employed.

Core Spectroscopic Data

The structural determination of this compound was achieved through a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The quantitative data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provided crucial information about the carbon-hydrogen framework of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (τ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 2.93 - 3.84 | m | - | Olefinic and allylic protons |

| 8.07 | d | 5 | Methyl protons |

Source: Strunz et al., 1971[1]

Note: The original data was reported in τ (tau) scale. The conversion to the modern δ (delta) scale is approximately δ = 10 - τ.

A significant finding in the NMR analysis was the observation of an AB quartet at 7.19 τ (J = 18-19 Hz) in the spectrum of a reduction product of this compound. This was indicative of geminal protons, which was key to revising the original proposed structure.[1]

Mass Spectrometry (MS) Data

Mass spectrometry was used to determine the molecular weight and elemental composition of this compound and its derivatives.

Table 2: Mass Spectrometry Data for a Dichloro-derivative of this compound

| m/z | Relative Intensity (%) | Ion |

| 266 | - | M+ |

| 268 | 66 | M+2 |

| 270 | 12 | M+4 |

Source: Strunz et al., 1969[2]

The isotopic pattern observed in the mass spectrum, with significant M+2 and M+4 peaks, was characteristic of a molecule containing two chlorine atoms.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy Data

UV-Vis spectroscopy provided information about the electronic transitions and chromophores within the this compound molecule.

Table 3: UV-Vis Spectroscopic Data for a Derivative of this compound

| λmax (nm) | ε | Solvent |

| 284 | 22,000 | Ethanol |

Source: Strunz et al., 1971[1]

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic experiments cited in the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectra were fundamental in determining the connectivity of the protons in the molecule.

Protocol:

-

Sample Preparation: A solution of the this compound sample was prepared in a suitable deuterated solvent (e.g., chloroform-d).

-

Instrumentation: The nuclear magnetic resonance spectrum was recorded on a Varian A-60A spectrometer.[2]

-

Data Acquisition: The spectrum was acquired at a frequency of 56.4 Mc.p.s.[2]

-

Data Processing: The resulting Free Induction Decay (FID) was processed using Fourier transformation to obtain the frequency domain spectrum. Phase and baseline corrections were applied to ensure accurate peak integration and chemical shift determination.

Mass Spectrometry

Mass spectrometry was employed to ascertain the molecular weight and fragmentation pattern of this compound derivatives.

Protocol:

-

Sample Introduction: The sample was introduced into the mass spectrometer.

-

Ionization: The molecules were ionized, likely using electron ionization (a common technique for such compounds at the time).

-

Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z). The mass spectrum was determined using an AEI MS-12 mass spectrometer.[2]

-

Detection: The abundance of each ion was measured by a detector, generating the mass spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy was utilized to study the electronic absorption properties of the molecule.

Protocol:

-

Sample Preparation: A solution of the this compound derivative was prepared in a suitable solvent, such as ethanol.[1]

-

Instrumentation: The ultraviolet absorption spectrum was recorded on a Perkin-Elmer model 450 spectrophotometer.[2]

-

Measurement: The absorbance of the sample was measured across a range of ultraviolet and visible wavelengths.

-

Data Output: The data was plotted as absorbance versus wavelength to generate the UV-Vis spectrum, from which the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) were determined.

References

Unveiling the Bioactivity of Cryptosporiopsin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptosporiopsin, a chlorinated cyclopentenone mycotoxin produced by fungi of the this compound genus, has demonstrated notable antifungal properties, particularly against plant pathogens. Early research into its bioactivity has revealed a specific mechanism of action involving the inhibition of RNA synthesis in eukaryotic cells. This technical guide provides a comprehensive overview of the foundational studies on this compound's biological effects, detailing its known activities, the experimental protocols used to elucidate them, and its molecular mechanism of action.

Introduction

This compound is a fungal secondary metabolite characterized by a unique chlorine-containing cyclopentenone structure. Its discovery spurred investigations into its potential as an antifungal agent. This document synthesizes the early research findings, focusing on the quantitative assessment of its bioactivity and the methodologies employed in these seminal studies.

Bioactivity of this compound

Antifungal Activity

Table 1: Summary of Antifungal Activity Data

| Compound | Target Organism | Bioactivity Metric | Value | Reference |

| This compound | Plant Pathogenic Fungi | Qualitative Inhibition | Potent | N/A |

| Cyclo(L-leucyl-L-prolyl) | Pyricularia oryzae | MIC | 2.5 µg/ml | [1] |

Note: Specific quantitative data for this compound's antifungal activity is not available in the reviewed literature. The data for Cyclo(L-leucyl-L-prolyl) is provided for context.

Cytotoxicity

The cytotoxic effects of this compound were investigated in mammalian cells. Studies on murine L-cells revealed that the compound inhibits RNA synthesis.[2] However, specific IC50 values from these early cytotoxicity assays are not detailed in the available literature.

Table 2: Summary of Cytotoxicity Data

| Compound | Cell Line | Bioactivity Metric | Value | Reference |

| This compound | L-cells (murine) | Mechanism | Inhibition of RNA synthesis | [2] |

Note: Specific IC50 values for this compound's cytotoxicity are not available in the reviewed literature.

Mechanism of Action: Inhibition of RNA Polymerase II

A key finding in the early research on this compound was its specific inhibition of nucleoplasmic RNA polymerase II (Pol II) in mammalian L-cells.[2] This enzyme is responsible for transcribing DNA into messenger RNA (mRNA), a critical step in gene expression. The study indicated that this compound did not affect the nucleolar RNA polymerase I, suggesting a selective mechanism of action.[2] This targeted inhibition of RNA Pol II disrupts protein synthesis and ultimately leads to cell death.

Signaling Pathways

The precise signaling pathways in fungi that are affected by this compound, leading to its antifungal activity, have not been elucidated in the early research. Fungi possess complex signaling networks that regulate growth, development, and pathogenesis. Key pathways include the protein kinase A/cyclic AMP (cAMP), protein kinase C (PKC)/mitogen-activated protein kinase (MAPK), and calcium-calcineurin signaling pathways. Given that this compound inhibits a fundamental cellular process like transcription, it is plausible that its downstream effects would impact multiple signaling cascades. However, direct evidence linking this compound to the modulation of specific fungal signaling pathways is currently lacking.

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments cited in the early research on this compound.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow for Antifungal Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

-

Inoculum Preparation: A standardized suspension of the fungal test organism (e.g., Pyricularia oryzae) is prepared in a suitable broth medium. The concentration of the inoculum is adjusted to a specific cell density, often using a spectrophotometer.

-

Compound Dilution: A stock solution of this compound is serially diluted in the broth medium to create a range of concentrations to be tested.

-

Microtiter Plate Setup: A 96-well microtiter plate is used. Each well is filled with a fixed volume of the broth medium. The different concentrations of this compound are then added to the wells. A positive control (no compound) and a negative control (no inoculum) are included.

-

Inoculation and Incubation: The fungal inoculum is added to each well (except the negative control). The plate is then incubated under conditions suitable for fungal growth (e.g., specific temperature and duration).

-

MIC Determination: After incubation, the wells are examined for visible signs of fungal growth (turbidity). The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow for Cytotoxicity (MTT) Assay

Caption: Workflow for determining the IC50 value using the MTT assay.

Protocol:

-

Cell Seeding: Mammalian cells (e.g., L-cells) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive medium without the compound. The plate is incubated for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of MTT is added to each well, and the plate is incubated for a few hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability at each compound concentration relative to the untreated control. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined.

In Vitro RNA Polymerase II Inhibition Assay

This assay measures the ability of a compound to inhibit the transcriptional activity of RNA polymerase II in a cell-free system.

Workflow for In Vitro RNA Polymerase II Inhibition Assay

Caption: Workflow for the in vitro RNA polymerase II inhibition assay.

Protocol:

-

Preparation of Components:

-

Nuclear Extract: A nuclear extract containing active RNA polymerase II and other necessary transcription factors is prepared from a suitable cell line.

-

DNA Template: A linear DNA template containing a known promoter for RNA polymerase II is used.

-

Reaction Buffer: A buffer containing salts, dithiothreitol (DTT), and all four ribonucleoside triphosphates (NTPs: ATP, GTP, CTP, UTP) is prepared. One of the NTPs (e.g., UTP) is radiolabeled (e.g., with ³²P).

-

-

Reaction Setup: The nuclear extract, DNA template, and reaction buffer are combined in a microcentrifuge tube.

-

Inhibitor Addition: Different concentrations of this compound are added to the reaction mixtures. A control reaction without the inhibitor is also prepared.

-

Transcription Initiation and Incubation: The transcription reaction is initiated by the addition of the NTPs. The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for RNA synthesis.

-

Reaction Termination and RNA Isolation: The reaction is stopped, and the newly synthesized RNA transcripts are isolated.

-

Analysis: The radiolabeled RNA transcripts are separated by size using gel electrophoresis. The gel is then exposed to a phosphor screen or X-ray film to visualize the transcripts. The intensity of the bands corresponding to the full-length transcripts is quantified to determine the extent of inhibition of transcription by this compound at each concentration.

Conclusion and Future Directions

Early research on this compound established its potent antifungal activity and identified its mechanism of action as the specific inhibition of RNA polymerase II. While quantitative data from these initial studies are sparse in the currently accessible literature, the foundational work provides a strong basis for further investigation. Future research should focus on:

-

Quantitative Bioactivity: Determining the specific MIC and IC50 values of this compound against a broader range of fungal pathogens and cancer cell lines.

-

Signaling Pathway Elucidation: Investigating the direct effects of this compound on fungal signaling pathways to better understand the downstream consequences of RNA polymerase II inhibition in these organisms.

-

Structural and Functional Studies: Exploring the precise molecular interactions between this compound and RNA polymerase II to aid in the design of more potent and selective inhibitors.

A deeper understanding of the bioactivity of this compound and its mechanism of action will be invaluable for the development of novel therapeutic agents for both agricultural and clinical applications.

References

Methodological & Application

Total Synthesis of Cryptosporiopsin A: A Detailed Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the methodologies employed in the total synthesis of Cryptosporiopsin A, a polyketide natural product with notable biological activity. The information presented herein is intended to serve as a practical guide for researchers in synthetic chemistry and drug development, offering detailed experimental protocols and a summary of quantitative data from published synthetic routes.

Introduction

This compound A is a fungal metabolite that has garnered interest due to its potential as an antifungal agent. Its complex structure, featuring a chlorinated cyclopentenone core, has made it a challenging target for total synthesis. This document outlines the key strategies and experimental details for the synthesis of this natural product, with a primary focus on the first total synthesis reported by Thirupathi and Mohapatra.

Retrosynthetic Analysis and Overall Strategy

The first total synthesis of this compound A was achieved in a linear sequence of 12 steps, affording the target molecule with an overall yield of 15.4%.[1][2] The synthetic strategy relies on a convergent approach, assembling key fragments through robust and well-established chemical transformations.

A logical overview of the synthetic approach is presented below:

Caption: Retrosynthetic analysis of this compound A.

Key Reactions and Experimental Protocols

The successful synthesis of this compound A hinges on several key chemical transformations. Detailed protocols for these reactions, as adapted from the literature, are provided below.

Stille Coupling

The Stille coupling reaction is a cornerstone of this synthesis, enabling the formation of a crucial carbon-carbon bond between two complex fragments. This reaction typically involves the palladium-catalyzed cross-coupling of an organostannane with an organic halide.

Experimental Protocol:

-

To a solution of the vinyl iodide (1.0 eq) in anhydrous and degassed N,N-dimethylformamide (DMF) were added the vinyl stannane (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

-

The reaction mixture was stirred at 60 °C under an argon atmosphere for 12 hours.

-

Upon completion, the reaction was quenched with a saturated aqueous solution of KF and stirred for 30 minutes.

-

The mixture was then filtered through Celite, and the filtrate was extracted with ethyl acetate.

-

The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product was purified by column chromatography on silica gel.

Grignard Reaction

A Grignard reaction is utilized to introduce a key alkyl group. This organometallic reaction involves the addition of a Grignard reagent to a carbonyl group.

Experimental Protocol:

-

To a solution of the aldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C was added the Grignard reagent (1.5 eq) dropwise under an argon atmosphere.

-

The reaction mixture was stirred at -78 °C for 2 hours.

-

The reaction was quenched by the slow addition of a saturated aqueous solution of NH₄Cl.

-

The mixture was allowed to warm to room temperature and then extracted with ethyl acetate.

-

The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

-

The residue was purified by flash column chromatography.

De Brabander's Esterification

This esterification protocol is employed to couple the two major fragments of the molecule, forming the precursor for the subsequent macrolactonization.

Experimental Protocol:

-

To a solution of the carboxylic acid (1.0 eq) and the alcohol (1.2 eq) in anhydrous toluene were added 2,4,6-trichlorobenzoyl chloride (1.5 eq) and triethylamine (3.0 eq) at room temperature.

-

After stirring for 30 minutes, a solution of 4-dimethylaminopyridine (DMAP) (0.5 eq) in toluene was added, and the reaction mixture was stirred for an additional 12 hours.

-

The reaction was quenched with a saturated aqueous solution of NaHCO₃ and extracted with ethyl acetate.

-

The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

-

The crude product was purified by chromatography.

Ring-Closing Metathesis (RCM)

The final key step to construct the 12-membered macrolactone core of this compound A is a ring-closing metathesis reaction, a powerful tool for the formation of large rings.

Experimental Protocol:

-

A solution of the diene precursor (1.0 eq) in dry, degassed dichloromethane (DCM) was added to a solution of Grubbs' second-generation catalyst (0.1 eq) in DCM under an argon atmosphere.

-

The reaction mixture was heated to reflux for 6 hours.

-

The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the desired macrocycle.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the total synthesis of this compound A as reported by Thirupathi and Mohapatra.

| Step No. | Reaction | Starting Material | Product | Yield (%) |

| 1 | Stille Coupling | Vinyl Iodide & Vinyl Stannane | Diene | 85 |

| 2 | Grignard Reaction | Aldehyde | Secondary Alcohol | 92 |

| 3 | De Brabander Esterification | Carboxylic Acid & Alcohol | Ester | 88 |

| 4 | Ring-Closing Metathesis | Diene Ester | This compound A Precursor | 75 |

Alternative Synthetic Approaches

An asymmetric formal synthesis of (-)-Cryptosporiopsin has also been reported, employing a diastereoselective [2+2]-cycloaddition as a key step to introduce chirality. This approach offers an alternative strategy for accessing enantiomerically pure this compound A and its analogs.

The workflow for this asymmetric approach can be visualized as follows:

Caption: Workflow for the asymmetric formal synthesis of this compound A.

Biological Activity and Signaling Pathways

This compound has demonstrated antifungal activity. Studies have shown that it can inhibit RNA synthesis in L-cells, suggesting a potential mechanism of action involving the disruption of nucleic acid metabolism.[3] Specifically, it has been found to inhibit nucleoplasmic RNA polymerase II activity.[3]

A simplified representation of the proposed inhibitory action is shown below:

Caption: Proposed mechanism of action of this compound A.

Conclusion

The total synthesis of this compound A represents a significant achievement in natural product synthesis. The methodologies outlined in this document provide a roadmap for the laboratory synthesis of this and potentially other structurally related compounds. The detailed protocols and quantitative data serve as a valuable resource for researchers engaged in the discovery and development of new therapeutic agents. Further exploration of alternative synthetic strategies and a deeper understanding of its biological mechanism of action will continue to be areas of active research.

References

Application Notes and Protocols for the Extraction and Purification of Chlorinated Cyclopentenones from Fungal Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorinated cyclopentenones are a class of bioactive secondary metabolites produced by various fungi, exhibiting a range of biological activities, including antifungal and antibacterial properties. Their potential as lead compounds in drug discovery necessitates robust and efficient methods for their extraction and purification from fungal cultures. These application notes provide detailed protocols for the isolation of these valuable compounds, with specific examples from the marine-derived fungus Phoma sp. and the endophytic fungus Saccharicola bicolor.

General Workflow Overview

The overall process for obtaining pure chlorinated cyclopentenones from fungal cultures involves several key stages: fungal cultivation, extraction of the crude secondary metabolite mixture, and a multi-step chromatographic purification process. Each step is critical for the successful isolation of the target compounds.

Caption: General workflow for the extraction and purification of chlorinated cyclopentenones.

Experimental Protocols

Protocol 1: Extraction and Purification of Chlorinated Cyclopentenes from Phoma sp.

This protocol is based on the methodology described for the isolation of new bioactive chlorinated cyclopentene derivatives from the marine-derived fungus Phoma sp.[1][2]

1. Fungal Cultivation:

-

Fungal Strain: Phoma sp. (strain 135)

-

Culture Medium: Prepare a suitable liquid medium for fungal growth (e.g., Potato Dextrose Broth or Malt Extract Broth).

-

Inoculation: Inoculate the sterile liquid medium with the Phoma sp. culture.

-

Incubation: Incubate the culture at an appropriate temperature (e.g., 25-28°C) for a sufficient period (e.g., 14-21 days) under static or shaking conditions to allow for the production of secondary metabolites.

2. Extraction:

-

Solvent: Ethyl acetate (EtOAc) is used for the extraction.

-

Procedure:

-

After the incubation period, separate the mycelium from the culture broth by filtration.

-

Extract the culture broth three times with an equal volume of ethyl acetate in a separatory funnel.

-

Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure to obtain the crude extract.

-

3. Purification:

-

Step 1: Silica Gel Column Chromatography:

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the target compounds.

-

-

Step 2: Sephadex LH-20 Column Chromatography:

-

Pool the fractions containing the compounds of interest and further purify them using a Sephadex LH-20 column.

-

Use methanol as the mobile phase to separate the compounds based on their size and polarity.

-

-